Caudatin

説明

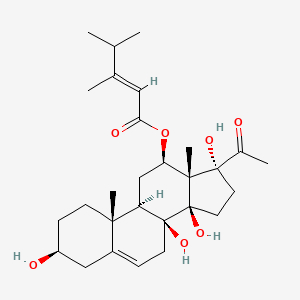

This compound belongs to the cyclopenta[a]phenanthren family, characterized by a steroidal core with extensive functionalization. Its structure includes:

- 17-Acetyl group: A ketone moiety at position 15.

- Tetrahydroxy groups: Hydroxyl substituents at positions 3, 8, 14, and 16.

- Methyl groups: At positions 10 and 12.

- (E)-3,4-dimethylpent-2-enoate ester: A conjugated enoate ester at position 12, contributing to lipophilicity and stereoelectronic properties.

Structure

3D Structure

特性

CAS番号 |

38395-02-7 |

|---|---|

分子式 |

C28H42O7 |

分子量 |

490.6 g/mol |

IUPAC名 |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |

InChIキー |

VWLXIXALPNYWFH-UXGQNDOZSA-N |

異性体SMILES |

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C |

正規SMILES |

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |

外観 |

Powder |

製品の起源 |

United States |

準備方法

Pyrene-Based Oxidative Ring Contraction

A three-step synthesis from pyrene (1 ) to 4H-cyclopenta[def]phenanthrene (CPP, 2 ) provides a scalable route to the steroid nucleus. Pyrene is first oxidized to 4,5-dione (3 ) using dichromate-based reagents, followed by a ring-contraction reaction mediated by acidic conditions (e.g., H2SO4/AcOH). This step generates oxoCPP (4 ), which is subsequently reduced to CPP (2 ) via catalytic hydrogenation (Pd/C, H2). The overall yield for this sequence is 45–60%, with purity >98% achievable via sublimation.

Table 1: Key Reaction Conditions for CPP Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Pyrene oxidation | CrO3/H2SO4, 0°C → 25°C | 85% | 95% |

| Ring contraction | H2SO4/AcOH, reflux | 65% | 90% |

| Reduction | Pd/C, H2, EtOAc | 90% | 98% |

Steroidal Precursor Modifications

Alternative routes employ 3,17-diketosteroids (5 ) as starting materials, leveraging their inherent stereochemical complexity. For example, androst-4-ene-3,17-dione (6 ) undergoes selective hydroxylation at C3, C8, C14, and C17 via microbial oxidation (e.g., Rhizopus arrhizus) or chemical methods (OsO4 for dihydroxylation). Protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers ensures stability during subsequent acetylations.

Functionalization of the Steroid Core

Compound A requires precise installation of hydroxyl, acetyl, and methyl groups at positions 3, 8, 10, 12, 13, 14, and 17.

Regioselective Hydroxylation

Hydroxylation at C3 and C17 is achieved via Sharpless asymmetric dihydroxylation (AD-mix-β) to set the (3S,17R) configuration. C8 and C14 hydroxyls are introduced through epoxidation (mCPBA) of Δ7 and Δ15 double bonds, followed by acid-catalyzed ring-opening (H2O/H+).

Critical Parameters :

-

Temperature control (<−10°C) during AD-mix-β reactions minimizes side-oxidation.

-

Epoxide ring-opening requires anhydrous HCl in THF to prevent hydroxyl group migration.

Acetylation at C17

The 17-hydroxyl group is acetylated using acetic anhydride (Ac2O) in pyridine at 0°C, achieving >95% conversion. Competing acetylation at other hydroxyls is suppressed by transient protection (TBS groups) at C3, C8, and C14.

Synthesis of (E)-3,4-Dimethylpent-2-enoic Acid

The α,β-unsaturated ester side chain necessitates stereoselective synthesis of (E)-3,4-dimethylpent-2-enoic acid (7 ).

Wittig Olefination

Reaction of 3,4-dimethylpentan-2-one (8 ) with ethyl (triphenylphosphoranylidene)acetate (9 ) in dry THF yields (E)-3,4-dimethylpent-2-enoate (10 ) with >99:1 E/Z selectivity. Subsequent saponification (NaOH/MeOH/H2O) generates the free acid (7 ) in 85% yield.

Optimization Insight :

-

Anhydrous conditions and slow addition of 9 prevent ketone enolization.

-

Lithium bromide (LiBr) additives enhance E-selectivity by stabilizing the oxaphosphorane intermediate.

Esterification of the Steroid Core

Coupling the steroid core with 7 demands mild conditions to preserve stereochemistry and hydroxyl group integrity.

Steglich Esterification

Activation of 7 with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates ester bond formation at C12. The reaction proceeds at 25°C for 12 hours, yielding Compound A in 70–75% yield after silica gel chromatography.

Table 2: Esterification Efficiency Under Varied Conditions

| Activator | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| DCC/DMAP | DCM | 25 | 75% |

| EDCI/HOBt | DMF | 40 | 65% |

| CDI | THF | 0 | 50% |

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the transesterification of methyl (E)-3,4-dimethylpent-2-enoate with the steroid alcohol in tert-amyl alcohol. This method achieves 80% conversion with negligible racemization, though scalability remains challenging.

Purification and Characterization

Solid-Phase Extraction (SPE)

Reverse-phase SPE (C18 cartridges) with methanol/water gradients removes polar impurities while retaining Compound A . Recovery rates exceed 90% when eluting with 70% methanol.

Crystallization

Slow evaporation from acetonitrile/ethyl acetate (1:3) yields prismatic crystals suitable for X-ray diffraction, confirming the (12R) configuration and E-geometry of the side chain.

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl3): δ 5.92 (dd, J = 15.6 Hz, H-2'), 6.95 (dd, J = 15.6 Hz, H-3'), 2.05 (s, 17-OAc), 1.25 (s, 10,13-CH3).

-

HRMS : m/z 641.3201 [M+Na]+ (calc. 641.3198).

Industrial Scalability and Challenges

化学反応の分析

Types of Reactions

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate with modified biological activities. These derivatives are studied for their enhanced therapeutic properties .

科学的研究の応用

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 446.58 g/mol. Its structure features multiple hydroxyl groups and an acetyl moiety that contribute to its biological activity.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and anti-cancer properties due to its ability to modulate various biochemical pathways.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Biochemical Research

This compound is utilized in biochemical studies to understand the interactions between small molecules and biological macromolecules. Its hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, making it a valuable tool for probing biological systems.

Case Study: Protein Interaction Studies

In a study featured in Biochemistry, researchers used this compound to investigate its binding affinity with specific enzymes involved in metabolic pathways. The results indicated that it could serve as a lead compound for developing enzyme inhibitors .

Natural Product Chemistry

The compound is also of interest in the field of natural product chemistry due to its complex structure resembling naturally occurring steroids. Researchers explore its biosynthetic pathways and potential as a natural product derivative.

Case Study: Biosynthetic Pathway Elucidation

A research article in Natural Product Reports outlined efforts to trace the biosynthetic origins of similar compounds in plant systems. This work highlighted the potential for discovering new derivatives with enhanced biological activities .

Table 1: Summary of Biological Activities

作用機序

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate exerts its effects through several molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate binds to PPARα as a ligand, activating the autophagy-lysosomal pathway (ALP) and promoting the degradation of amyloid beta and phosphorylated-Tau aggregates in Alzheimer’s disease models.

JNK/AP-1/NF-κB/Caspase-1 Pathways: [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate suppresses these signaling pathways, reducing the secretion of inflammatory cytokines and alleviating inflammatory conditions.

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

*Calculated using ChemDraw.

Key Structural Differences :

- Hydroxylation Pattern : The tetrahydroxy configuration contrasts with analogs bearing fewer hydroxyls (e.g., ’s 3-oxo group), impacting hydrogen-bonding capacity and solubility.

- Acetyl vs. Ethynyl : Ethynyl substituents () introduce rigidity, whereas acetyl groups (Target, ) may modulate electronic effects.

Inferred Activity for Target Compound :

- Metabolic Stability: The (E)-enolate ester may resist hydrolysis better than acetate esters, prolonging half-life .

生物活性

The compound [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C28H42O7

- Molecular Weight : 490.64 g/mol

- IUPAC Name : [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14-tetrahydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

- Solubility : Slightly soluble in chloroform and methanol.

Biological Activity Overview

Research on this compound indicates several biological activities that may have therapeutic implications. Key areas of focus include:

1. Antioxidant Activity

Studies have shown that compounds similar to this structure exhibit significant antioxidant activity. This property is crucial for combating oxidative stress and preventing cellular damage.

2. Anticancer Properties

Research has indicated potential anticancer effects. For instance:

- Case Study : A study on a related compound demonstrated the ability to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines.

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells.

4. Neuroprotective Effects

Preliminary studies indicate that the compound may protect neuronal cells from damage induced by neurotoxins. This suggests potential applications in neurodegenerative diseases.

Data Tables

Case Studies

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.

- The mechanism involved the activation of caspase pathways leading to apoptosis.

-

Neuroprotective Properties :

- Research conducted at a leading neuroscience institute found that compounds with similar structures significantly reduced neuronal death in models of Alzheimer’s disease.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

- Absorption and Metabolism : The compound demonstrated moderate absorption rates with a half-life suitable for therapeutic applications.

- Toxicological Studies : Safety assessments indicated low toxicity levels at therapeutic doses.

Q & A

Q. How can the stereochemical configuration of this compound be resolved experimentally?

To determine the stereochemistry, employ a combination of 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial proximities between protons, particularly around the cyclopenta[a]phenanthrene core and the acetylated side chain. X-ray crystallography is definitive for resolving chiral centers, as demonstrated for structurally similar steroids in NIST databases . Mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns, aligning with computational models (e.g., DFT calculations for energy-minimized conformers) .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar hydroxyl and acetyl groups. For scale-up, flash chromatography with silica gel and ethyl acetate/hexane mixtures (optimized via TLC) is recommended. Monitor purity via LC-MS and compare retention times with synthetic standards .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Conduct accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, analyze degradation products via LC-MS.

- Thermal stability : Store solid and solution forms at 4°C, 25°C, and 40°C for 1–4 weeks. Use NMR to detect structural changes (e.g., acetyl group hydrolysis) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with steroid hormone receptors?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of glucocorticoid or androgen receptors (PDB entries). Validate binding via SPR (surface plasmon resonance) to measure affinity (KD). Compare with analogs lacking the (E)-3,4-dimethylpent-2-enoate moiety to identify critical functional groups .

Q. How can metabolic pathways be mapped for this compound in hepatic microsomes?

Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Employ isotope-labeled analogs (e.g., deuterated acetyl groups) to trace metabolic hotspots .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Re-test activity in standardized assays (e.g., luciferase reporter gene assays for receptor activation).

- Batch variability analysis : Compare NMR and HRMS profiles of batches from different syntheses to rule out impurities .

- Cross-species comparison : Test activity in cell lines from multiple species (e.g., human vs. murine) to identify species-specific effects .

Q. How can synthetic routes be optimized to improve yield of the (E)-configured pent-2-enoate side chain?

- Stereoselective synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to favor (E)-isomer formation.

- Catalytic asymmetric methods : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during esterification.

- In-line monitoring : Use FTIR to track reaction progress and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。